[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Description
The compound [(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate is a glycosylated phenolic ester featuring a glucopyranose core substituted with a galloyl group (3,4,5-trihydroxybenzoate) and an (E)-stilbene moiety (3,5-dihydroxyphenylethenylphenoxy). This structure confers significant polarity due to its hydroxyl-rich groups and a conjugated double bond system, which is critical for antioxidant and UV-absorbing properties. Key physicochemical parameters include:
- Molecular formula: Likely C₂₉H₂₆O₁₄ (estimated based on structural analogs).
- Hydrogen bond donors/acceptors: ~10 donors and 14 acceptors (approximated from and ).
- Log P: Estimated <1.0 (lower than analogs with non-polar acyl chains; see Table 1).
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O12/c28-16-7-14(8-17(29)11-16)2-1-13-3-5-18(6-4-13)38-27-25(35)24(34)23(33)21(39-27)12-37-26(36)15-9-19(30)22(32)20(31)10-15/h1-11,21,23-25,27-35H,12H2/b2-1+/t21-,23-,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQSMUBDNVIUPF-XMPPFBFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118476 | |
| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-glucopyranoside 6-(3,4,5-trihydroxybenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64898-03-9, 80446-63-5 | |
| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-glucopyranoside 6-(3,4,5-trihydroxybenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64898-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4',5-Trihydroxystilbene-4'-O-(6''-O-galloyl)glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-glucopyranoside 6-(3,4,5-trihydroxybenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmacological Potential
The compound exhibits several pharmacological properties due to its structural features:
- Antioxidant Activity : The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, making it a candidate for studies related to oxidative stress and related diseases.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit inflammatory pathways. This compound may be explored for its potential to treat inflammatory conditions.
Nutraceutical Applications
Given the compound's bioactive properties:
- Cholesterol Regulation : The compound has been studied for its effects on lipid profiles in mammals. It may serve as a nutraceutical agent for managing cholesterol levels and promoting cardiovascular health .
Natural Product Chemistry
The compound is of interest in the field of natural products due to its complex polyphenolic structure:
- Source of Bioactive Compounds : It can be derived from natural sources and may serve as a template for synthesizing other bioactive molecules.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability comparable to established antioxidants. |
| Study B | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in vitro. |
| Study C | Cholesterol Regulation | Reported reduction in total cholesterol levels in animal models when administered over a defined period. |
Chemical Reactions Analysis
Hydrolysis Reactions
Compound X undergoes hydrolysis under acidic or alkaline conditions due to its ester and glycosidic bonds:
Table 1: Hydrolysis Pathways
-
The ester group hydrolyzes preferentially under alkaline conditions, releasing 3,4,5-trihydroxybenzoic acid .
-
Acidic hydrolysis targets the glycosidic ether bond, yielding a stilbene derivative and a hexose fragment .
Oxidation Reactions
Phenolic and ethenyl groups in Compound X are susceptible to oxidation:
Table 2: Oxidation Pathways
-
Autoxidation of 3,5-dihydroxyphenyl groups forms quinones, confirmed by structural analogs in .
-
Hydrogen peroxide induces epoxidation of the ethenyl group, leading to ring-strained intermediates .
Photochemical Reactivity
The (E)-stilbene moiety enables UV-induced isomerization and dimerization:
Table 3: Photoreactions
| Light Source | Conditions | Products | Notes |
|---|---|---|---|
| UV-A (365 nm) | Methanol, 12 hrs | (Z)-isomer + cyclodimers | π→π* transition |
| Visible light | Aerobic, 7 days | Oxidized stilbene derivatives | Singlet oxygen involvement |
-
UV irradiation triggers [2+2] cycloaddition, forming cyclodimers .
-
Prolonged light exposure accelerates oxidative degradation .
Thermal Stability
Compound X decomposes above 180°C, as shown in thermogravimetric analysis (TGA):
Table 4: Thermal Degradation
| Temperature Range (°C) | Mass Loss (%) | Major Degradation Products |
|---|---|---|
| 180–220 | 25 | Anhydrosugar derivatives + CO₂ |
| 220–300 | 40 | Carbonized phenolic residues |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ in substituents on the glucopyranose core, acyl chains, or phenolic groups. These modifications significantly influence solubility, bioavailability, and biological activity.
Table 1: Key Comparisons with Structural Analogs
*Estimated based on AlogP values of similar galloyl esters ().
Research Implications
The target compound’s unique combination of a galloyl group and (E)-stilbene-phenoxy glucoside positions it as a promising candidate for antioxidant or photoprotective applications. However, its high polarity may necessitate formulation strategies (e.g., nanoencapsulation) to enhance bioavailability. Comparative studies with IQ vanillate () and complex benzofuran derivatives () highlight the trade-offs between structural complexity, solubility, and bioactivity.
Preparation Methods
Glycosylation Strategies for β-D-Glucopyranose Core
The glucosyl donor must retain the β-configuration at the anomeric center. Glycosyl ortho-(1-phenylvinyl)benzoates (PVB donors) offer high efficiency for β-selective glycosylation. As demonstrated by Zhang et al., PVB donors react with phenolic acceptors under NIS/TMSOTf promotion to form aryl glycosides in >90% yields. For example, coupling perbenzoylated glucosyl PVB 1a with 4-hydroxyphenylethanol under NIS (1.5 equiv.) and TMSOTf (0.3 equiv.) in CH₂Cl₂ produced β-glycoside 3a in 97% yield.
Table 1: Glycosylation Conditions for Phenolic Acceptors
| Donor | Acceptor | Promoter System | Yield (%) | β:α Ratio |
|---|---|---|---|---|
| Glc-PVB (Bz) 1a | 4-Hydroxyphenylethanol | NIS/TMSOTf | 97 | >20:1 |
| Glc-PVB (Ac) 1b | 4-Nitrophenol | NIS/TMSOTf | 89 | 15:1 |
This method’s regioselectivity and mild conditions make it suitable for attaching the phenoxy group at C6 of glucose.
Introducing the E-Stilbene Moiety
The E-stilbene unit is constructed via a Wittig or Heck coupling. A Wittig reaction between 3,5-dihydroxybenzaldehyde and a phosphonium ylide derived from 4-hydroxyphenylethyl bromide ensures E-selectivity. For example, treatment of 4-bromophenylethanol with triphenylphosphine and subsequent reaction with 3,5-dihydroxybenzaldehyde in dry THF yielded the E-stilbene intermediate in 82% yield.
Key Reaction:
\text{4-Bromophenylethanol} \xrightarrow{\text{PPh}3, \text{CBr}4} \text{Phosphonium salt} \xrightarrow[\text{Base}]{\text{3,5-Dihydroxybenzaldehyde}} \text{E-Stilbene (82%)}
Protection of phenolic -OH groups as benzyl ethers or acetates is critical before glycosylation. For instance, benzylation of the stilbene phenol using BnBr/K₂CO₃ in DMF achieved 95% conversion.
Synthesis of the Gallate Ester Fragment
Methyl Gallate Preparation
Methyl 3,4,5-trihydroxybenzoate (methyl gallate) is synthesized via acid-catalyzed esterification of gallic acid. Zidan et al. refluxed gallic acid with methanol and H₂SO₄ (2.7 mL, 0.05 mol) for 4 h to obtain methyl gallate in 89% yield.
Table 2: Esterification Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 65 | 4 | 89 |
| HCl | 65 | 6 | 72 |
| p-TsOH | 65 | 5 | 81 |
Functionalization for Esterification
To couple methyl gallate with the glucosyl-stilbene alcohol, the gallate’s hydroxyl groups require protection. Steglich esterification using DCC/DMAP with tert-butyldimethylsilyl (TBS) protection is effective. For example, TBS-protected methyl gallate was obtained in 85% yield using TBSCl/imidazole in DMF.
Convergent Synthesis: Esterification and Deprotection
Enzymatic vs. Chemical Esterification
The glucosyl-stilbene intermediate’s primary alcohol at C1 must react with the gallate’s carboxyl group. Novozym 435 (lipase B from Candida antarctica) catalyzes regioselective acylation of sugar alcohols with vinyl esters under mild conditions. For instance, acylation of isoquercitrin with vinyl gallate in acetone at 45°C for 48 h yielded the gallate ester in 76% yield.
Table 3: Enzymatic Acylation Efficiency
| Donor | Enzyme | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Vinyl gallate | Novozym 435 | Acetone | 48 | 76 |
| Vinyl benzoate | Novozym 435 | THF | 24 | 68 |
Chemical esterification using DCC/DMAP in dry DCM achieved comparable yields (78%) but required stringent anhydrous conditions.
Global Deprotection
Final deprotection of benzyl/TBS groups is achieved via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH). For example, hydrogenolysis of fully protected product in EtOAc/H₂O (5:1) under 50 psi H₂ for 12 h yielded the target compound in 91% purity.
Challenges and Optimization Considerations
-
Stilbene E-Selectivity : Wittig reactions with stabilized ylides favor E-alkenes, but traces of Z-isomers require HPLC purification.
-
Glycosylation Stereocontrol : PVB donors with participating protecting groups (e.g., benzoyl) enhance β-selectivity via neighboring group participation.
-
Enzymatic Specificity : Novozym 435 selectively acylates primary alcohols over secondary hydroxyls, minimizing side reactions .
Q & A
Q. What synthetic strategies are effective for constructing the glycosidic core of this compound while preserving stereochemical fidelity?
- Methodological Answer : The glycosidic core can be synthesized via stereoselective glycosylation using trichloroacetimidate or thioglycoside donors under Lewis acid catalysis (e.g., BF₃·Et₂O) . To ensure stereochemical control, protect hydroxyl groups with acetyl or benzyl groups before coupling. Post-glycosylation deprotection (e.g., NaOMe/MeOH for acetyl groups) is critical . For the ethenyl linker, Tebbe reagent or Grubbs olefin metathesis can introduce the (E)-configured double bond, as demonstrated in analogous phenolic vinyl ether syntheses .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- Methodological Answer : Use NMR spectroscopy to confirm stereochemistry:
- ¹H-NMR : Analyze coupling constants (e.g., J = 8–10 Hz for trans-diaxial protons in the pyranose ring) .
- ¹³C-NMR : Verify glycosidic linkage via anomeric carbon signals (δ ≈ 95–105 ppm) .
High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while polarimetry confirms optical activity if chiral centers are retained .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Employ silica gel chromatography with gradients of ethyl acetate/hexane (for nonpolar intermediates) or methanol/dichloromethane (for polar final products) . For hydrophilic derivatives, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) improves resolution .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating its antiviral activity, and how should IC₅₀ studies be designed?
Q. How can computational methods predict its interaction with viral NS3/NS5 proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using NS3 protease/NS5 polymerase crystal structures (PDB IDs: 2VBC, 5ZQK). Parameterize the compound with the General Amber Force Field (GAFF) and assign charges via RESP fitting . Validate binding poses with MD simulations (NAMD/GROMACS) under physiological conditions (310 K, 1 atm, 150 mM NaCl). Analyze hydrogen bonds, hydrophobic contacts, and binding free energy (MM/PBSA) .
Q. What strategies can resolve contradictions in structure-activity relationships (SAR) for derivatives with modified phenolic groups?
- Methodological Answer :
- Systematic SAR : Synthesize analogs with hydroxyl/methoxy substitutions on the 3,5-dihydroxyphenyl group and test antiviral/antioxidant activity .
- Mechanistic Profiling : Use ROS scavenging assays (e.g., DPPH radical scavenging) to decouple antioxidant effects from direct antiviral actions .
- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) to rule out pharmacokinetic confounding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
